2-Fluorobenzyl thiocyanate

説明

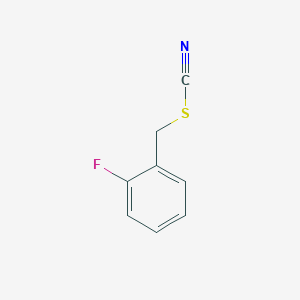

2-Fluorobenzyl thiocyanate (CAS: Not explicitly provided in evidence; suppliers listed in ) is a fluorinated aromatic thiocyanate compound with the molecular formula C₈H₆FNS. It features a thiocyanate (-SCN) functional group attached to a benzyl ring substituted with a fluorine atom at the ortho position. Thiocyanates are characterized by a sulfur-carbon-nitrogen linkage, which confers unique reactivity and biological properties.

Thiocyanate compounds, in general, exhibit diverse applications in pharmaceuticals, agrochemicals, and materials science due to their roles as synthetic intermediates and bioactive agents .

特性

IUPAC Name |

(2-fluorophenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHUZXMXFXUMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorobenzyl thiocyanate typically involves the reaction of 2-fluorobenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is usually carried out at room temperature and yields the desired thiocyanate compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve efficient production.

化学反応の分析

Types of Reactions: 2-Fluorobenzyl thiocyanate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiocyanate group to other functional groups such as amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Nucleophilic Substitution: Various substituted benzyl derivatives.

Oxidation: Sulfonyl derivatives.

Reduction: Benzylamines.

科学的研究の応用

2-Fluorobenzyl thiocyanate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-fluorobenzyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can participate in nucleophilic and electrophilic reactions, allowing it to modify biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

類似化合物との比較

Functional Group Variations: Thiocyanate vs. Isothiocyanate

- Benzyl Thiocyanate vs. Benzyl Isothiocyanate: Structural Difference: Benzyl thiocyanate (-SCN) has a single-bonded sulfur-carbon linkage, whereas benzyl isothiocyanate (-N=C=S) features a linear isothiocyanate group. Electrophilicity: The single-bond character of the S-C linkage in thiocyanates reduces electrophilicity compared to the isothiocyanate group, which is highly electrophilic due to the N=C=S moiety . Biological Activity: Isothiocyanates (e.g., benzyl isothiocyanate) are potent agonists of the TRPA1 ion channel, contributing to chemesthetic effects (e.g., pungency).

2-Fluorobenzyl Thiocyanate vs. 2-Fluorobenzyl Isothiocyanate :

- The fluorine substituent in both compounds may alter electronic effects (e.g., electron-withdrawing) on the benzyl ring. However, the thiocyanate group’s lower reactivity compared to isothiocyanate would still result in distinct biological and chemical behaviors.

Substituent Effects: Fluorinated vs. Non-Fluorinated Thiocyanates

- This compound vs. Benzyl Thiocyanate: Electronic Effects: The fluorine atom at the ortho position increases the compound’s polarity and may enhance stability through inductive effects. Applications: Both compounds may serve as intermediates in synthesizing sulfur-containing pharmaceuticals or agrochemicals , but fluorinated derivatives often exhibit improved metabolic stability in drug design.

Data Table: Key Comparisons

生物活性

2-Fluorobenzyl thiocyanate (FBT) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial, antiparasitic, and anticancer research. This article aims to provide a comprehensive overview of the biological activity of FBT, supported by data tables, case studies, and detailed research findings.

Chemical Structure :

FBT is characterized by the presence of a fluorobenzyl group attached to a thiocyanate moiety. This structure allows it to engage in various biochemical interactions.

Mechanism of Action :

FBT exhibits its biological effects primarily through the inhibition of key enzymes involved in cellular respiration and signal transduction. Notably, it has been shown to inhibit cytochrome c oxidase, which disrupts the electron transport chain and can lead to cellular hypoxia and apoptosis in certain cell types. The compound's ability to introduce thiocyanate groups into other molecules further enhances its reactivity and potential therapeutic applications.

Antibacterial Activity

FBT has demonstrated significant antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that FBT exhibits moderate-to-high activity against Gram-positive bacteria while being less effective against Gram-negative strains .

| Pathogen | Activity Level |

|---|---|

| Methicillin-sensitive S. aureus | Moderate to High |

| Methicillin-resistant S. aureus | Comparable to Imipenem |

| Pseudomonas aeruginosa | Not sensitive |

Anticancer Activity

FBT has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through its action on mitochondrial enzymes. For instance, inhibition of cytochrome c oxidase leads to increased reactive oxygen species (ROS) production, which is a known trigger for apoptosis.

Case Study : In laboratory settings, FBT was tested on various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cells. The results indicated that FBT significantly inhibited cell proliferation in these lines, with IC50 values demonstrating its potency as an anticancer agent .

Pharmacokinetics and Toxicity

FBT is reported to be well absorbed when administered orally. However, the pharmacokinetics can vary based on dosage and administration route. Studies indicate that lower doses effectively inhibit target enzymes without causing significant toxicity, while higher doses may lead to adverse effects due to excessive enzyme inhibition.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluorobenzyl thiocyanate, and how can its structure be confirmed spectroscopically?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 2-fluorobenzyl halides with thiocyanate salts (e.g., KSCN or NH₄SCN) in polar aprotic solvents like DMF. Post-synthesis, FT-IR spectroscopy is critical for confirming the C≡N stretch (~2100–2050 cm⁻¹) and thiocyanate bonding mode (M-SCN vs. M-NCS). For unambiguous assignment, compare experimental IR frequencies with reference data for analogous compounds . Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR) further confirms regiochemistry and purity. For example, ¹⁹F NMR can detect electronic effects from the fluorobenzyl group, as seen in related fluorinated esters .

Q. What analytical techniques are recommended for quantifying thiocyanate derivatives in complex mixtures?

- Methodological Answer : UV-Vis spectroscopy is widely used for thiocyanate quantification via ligand-displacement assays (e.g., Fe³⁺-SCN complexes at ~450 nm). For higher sensitivity, High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry detection is preferred. Validation protocols should include spike-recovery tests (e.g., 85–115% recovery) and statistical analysis (ANOVA, t-tests) to ensure precision, as demonstrated in millet thiocyanate studies .

Advanced Research Questions

Q. How do solvent polarity and counterion selection influence the stability and reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Weakly hydrated anions (e.g., SCN⁻) enhance electrostatic stabilization in polar solvents like water, as shown in Hofmeister studies on polymer-ion interactions . However, salting-out effects may dominate at high concentrations, reducing solubility. Experimental design should include dynamic light scattering (DLS) to monitor aggregation and quartz crystal microbalance (QCM) to assess interfacial behavior. Counterions like Na⁺ vs. K⁺ can alter reaction kinetics due to differences in ionic strength and hydration .

Q. What mechanistic insights explain contradictions in thiocyanate’s dual role as a nucleophile and ligand in coordination chemistry?

- Methodological Answer : Thiocyanate’s ambidentate nature (binding via S or N) depends on Hard-Soft Acid-Base (HSAB) principles. For example, soft metal centers (e.g., Pt²⁺) favor M-SCN bonding, while hard centers (e.g., Fe³⁺) prefer M-NCS. Global data analysis tools like ReactLab Equilibria can resolve kinetic vs. thermodynamic control in complex systems, as applied to Fe(SCN)ⁿ⁺ speciation . Contradictions in salting-out vs. ion-pairing effects (e.g., NaSCN’s dual behavior) require multi-technique validation (DSC, AFM) .

Q. How can researchers account for temporal degradation of thiocyanate derivatives in long-term studies?

- Methodological Answer : Stability studies under varying pH, temperature, and oxidative conditions are critical. For instance, nickel thiocyanate degrades in acidic environments, releasing HCN . For this compound, monitor degradation via ¹⁹F NMR to track fluorine-containing byproducts. Accelerated aging experiments (e.g., 40°C/75% RH) combined with LC-MS can identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。